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Compound of Interest

Compound Name: Ethyl 2-(dimethylamino)benzoate

Cat. No.: B1582061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-
(dimethylamino)benzoate, a tertiary amine and benzoate ester. The document details its
chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and
key applications, with a focus on its role in polymer chemistry.

Chemical Structure and Identification

Ethyl 2-(dimethylamino)benzoate is an organic compound featuring a benzene ring
substituted with an ethyl ester and a dimethylamino group at the ortho position.

Chemical Structure:
Caption: Chemical structure of Ethyl 2-(dimethylamino)benzoate.

Table 1: Chemical Identifiers
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Identifier Value Reference
ethyl 2-

IUPAC Name ) ) [1]
(dimethylamino)benzoate

CAS Number 55426-74-9 [1]

Molecular Formula C11H15NO2 [1]

Molecular Weight 193.24 g/mol [1]

INChl=1S/C11H15NO2/c1-4-
InChl 14-11(13)9-7-5-6-8- [1]
10(9)12(2)3/h5-8H,4H2,1-3H3

ORBFAMHUKZLWSD-
InChliKey [1]
UHFFFAOYSA-N

CCOC(=0)C1=CC=CC=C1N(
SMILES [1]
c)C

2-Dimethylamino-benzoic acid
Synonyms ethyl ester, Ethyl 2- [1]

dimethylaminobenzoate

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-(dimethylamino)benzoate is
provided below.

Table 2: Physicochemical Properties
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Property Value

Reference

XLogP3 2.9

[1]

Hydrogen Bond Donor Count 0

[1]

Hydrogen Bond Acceptor

Count 3 s
Rotatable Bond Count 4 [1]
Exact Mass 193.110278721 Da [1]
Monoisotopic Mass 193.110278721 Da [1]

Topological Polar Surface Area  29.5 A2

[1]

Heavy Atom Count 14

[1]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of Ethyl 2-

(dimethylamino)benzoate.

Table 3: 1H NMR Spectral Data

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.85-7.95 m 1H Ar-H

7.35-7.45 m 1H Ar-H

6.95-7.05 m 2H Ar-H

4.34 q 2H -OCH2CH3

2.87 s 6H -N(CH3)2

1.36 t 3H -OCH2CHS3

Table 4: 13C NMR Spectral Data
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Chemical Shift (ppm) Assignment
168.4 C=0
152.1 Ar-C-N
132.3 Ar-CH
130.8 Ar-CH
121.5 Ar-C-C=0
118.9 Ar-CH
116.4 Ar-CH
60.5 -OCH2-
43.1 -N(CH3)2
14.4 -CH3

Table 5: Infrared (IR) Spectroscopy Data

Wavenumber (cm-1) Assignment

2970 - 2800 C-H stretch (aliphatic)
1715 C=0 stretch (ester)
1590, 1490 C=C stretch (aromatic)
1250 C-0 stretch (ester)
1150 C-N stretch

Table 6: Mass Spectrometry (MS) Data
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miz Interpretation

193 [M]+ (Molecular ion)
164 [M - C2H5]+

148 [M - OCH2CH3]+
132 [M - COOCH2CH3]+
119 [C6HAN(CH3)2]+

Experimental Protocols

Synthesis of Ethyl 2-(dimethylamino)benzoate

A common method for the synthesis of Ethyl 2-(dimethylamino)benzoate is the esterification

of 2-(dimethylamino)benzoic acid. A detailed experimental protocol is provided below.

Reaction:

2-(dimethylamino)benzoic acid + Ethanol --(H2S0O4)--> Ethyl 2-(dimethylamino)benzoate +

H20

Materials:

2-(dimethylamino)benzoic acid

Absolute ethanol

Concentrated sulfuric acid

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Diethyl ether

Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-(dimethylamino)benzoic
acid in an excess of absolute ethanol.

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in diethyl ether and transfer to a separatory funnel.

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic
catalyst, followed by washing with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

Purify the crude product by vacuum distillation to obtain pure Ethyl 2-
(dimethylamino)benzoate.

Reactants

H2504 (catalyst)
Work-up

\ Reaction
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Caption: General workflow for the synthesis of Ethyl 2-(dimethylamino)benzoate.

Applications in Research and Development
Photoinitiator in Polymer Chemistry

Ethyl 2-(dimethylamino)benzoate is widely used as a co-initiator or amine synergist in
photopolymerization reactions. It is particularly effective in combination with Type Il
photoinitiators, such as benzophenone and its derivatives.

Upon exposure to UV light, the photoinitiator absorbs energy and enters an excited triplet state.
It then undergoes an intermolecular reaction with Ethyl 2-(dimethylamino)benzoate. The
tertiary amine acts as an electron and proton donor, leading to the formation of a reactive free
radical. This radical species then initiates the polymerization of monomers, such as acrylates.

This process is crucial in various industrial applications, including UV-curable coatings, inks,
and adhesives.
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Caption: Signaling pathway of photopolymerization initiation.

Biological Activity

Currently, there is limited publicly available data specifically detailing the biological activity,
cytotoxicity, or direct applications of Ethyl 2-(dimethylamino)benzoate in drug development.
While the dimethylamino pharmacophore is present in numerous FDA-approved drugs, the
specific toxicological and pharmacological profiles of Ethyl 2-(dimethylamino)benzoate have
not been extensively reported in the literature.[2]
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Studies on structurally related compounds, such as polymers containing dimethylamino ethyl
methacrylate, have been conducted to assess their antimicrobial properties.[2] However, these
findings cannot be directly extrapolated to Ethyl 2-(dimethylamino)benzoate.

Professionals in drug development should consider this lack of data and conduct thorough in-
house toxicological and pharmacological assessments before considering this compound for
any pharmaceutical application.

Conclusion

Ethyl 2-(dimethylamino)benzoate is a well-characterized compound with significant
applications in polymer chemistry as a photoinitiator. Its synthesis is straightforward, and its
spectroscopic properties are well-defined. While its role in materials science is established, its
potential in drug development remains largely unexplored, necessitating further investigation
into its biological activity and safety profile. This guide provides a foundational resource for
researchers and professionals working with or considering the use of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582061?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

